Home > Products > Screening Compounds P95712 > Ivacaftor hydrate
Ivacaftor hydrate -

Ivacaftor hydrate

Catalog Number: EVT-253508
CAS Number:
Molecular Formula: C24H30N2O4
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ivacaftor hydrate (VX-770) is a potentiator of CFTR targeting G551D-CFTR and F508del-CFTR with EC50 of 100 nM and 25 nM, respectively.IC50 Value: 25 nM (F508del-CFTR);100 nM (G551D-CFTR) [1]Target: F508del-CFTR/G551D-CFTRin vitro: In recombinant cells VX-770 increased CFTR channel open probability (P(o)) in both the F508del processing mutation and the G551D gating mutation. VX-770 also increased Cl(-) secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D gating mutation on one allele and the F508del processing mutation on the other allele by approximately 10-fold, to approximately 50% of that observed in HBE isolated from individuals without CF [1].in vivo: At day 28, in the group of subjects who received 150 mg of VX-770, the median change in the nasal potential difference (in response to the administration of a chloride-free isoproterenol solution) from baseline was -3.5 mV (range, -8.3 to 0.5; P=0.02 for the within-subject comparison, P=0.13 vs. placebo), and the median change in the level of sweat chloride was -59.5 mmol per liter (range, -66.0 to -19.0; P=0.008 within-subject, P=0.02 vs. placebo) [2].Toxicity: Six severe adverse events occurred in two subjects (diffuse macular rash in one subject and five incidents of elevated blood and urine glucose levels in one subject with diabetes). All severe adverse events resolved without the discontinuation of VX-770 [2].Clinical trial: Roll-Over Study of Ivacaftor in Cystic Fibrosis Pediatric Subjects With a CFTR Gating Mutation. Phase 3
Overview

Ivacaftor hydrate is a pharmaceutical compound primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It functions as a modulator of the cystic fibrosis transmembrane conductance regulator protein, enhancing its function and improving chloride transport across epithelial cells. Ivacaftor hydrate is classified as a CFTR potentiator, specifically targeting mutations in the CFTR gene that lead to dysfunctional chloride channels.

Source

Ivacaftor was developed by Vertex Pharmaceuticals and was first approved by the U.S. Food and Drug Administration in January 2012. The hydrate form of ivacaftor is a crystalline solid that includes water molecules in its structure, which can influence its solubility and stability.

Classification

Ivacaftor hydrate belongs to the class of CFTR modulators, specifically categorized as a potentiator. It is indicated for patients with specific mutations in the CFTR gene, particularly those that result in residual function of the protein.

Synthesis Analysis

Methods

The synthesis of ivacaftor has been documented through various methods, with significant improvements aimed at increasing yield and reducing costs. One notable method involves a one-pot two-step process that simplifies the synthesis while maintaining high purity and yield. This method utilizes protected quinoline carboxylic acid compounds as intermediates, avoiding harsh reaction conditions and corrosive reagents such as polyphosphoric acid and phosphoryl chloride .

Technical Details

The synthesis typically includes the following steps:

  1. Coupling Reaction: The protected quinoline carboxylic acid is coupled with 5-amino-2,4-di-tert-butylphenol in the presence of a coupling reagent.
  2. Deprotection: The hydroxyl protection group is removed to yield ivacaftor.
  3. Crystallization: The product may be crystallized from solvents like methanol or water to obtain ivacaftor hydrate .
Molecular Structure Analysis

Structure

Ivacaftor has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a CFTR modulator. The molecular formula for ivacaftor is C24_{24}H26_{26}N2_{2}O3_{3}, with a molecular weight of approximately 402.48 g/mol.

Data

The crystalline form of ivacaftor hydrate typically includes water molecules within its lattice structure, affecting its solubility and stability profile. The presence of these water molecules can be critical for biological activity and pharmacokinetics.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of ivacaftor include:

  • Amide Bond Formation: This reaction occurs between the carboxylic acid derivative and an amine, facilitated by coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to enhance coupling efficiency under mild conditions .
  • Oxidation Reactions: In some synthetic routes, oxidation processes are employed to convert indolyl groups into quinoline structures, which are essential precursors for ivacaftor .

Technical Details

These reactions are typically conducted under controlled conditions to ensure high yields and minimize side reactions. Techniques such as liquid chromatography are often employed for purification and analysis of intermediates and final products.

Mechanism of Action

Process

Ivacaftor acts by binding to the cystic fibrosis transmembrane conductance regulator protein at the cell surface, increasing its open probability and enhancing chloride ion transport across epithelial membranes. This action helps to restore fluid balance in tissues affected by cystic fibrosis.

Data

Clinical studies have demonstrated that ivacaftor significantly improves lung function and reduces pulmonary exacerbations in patients with specific CFTR mutations. The precise mechanism involves modulation of channel gating rather than increasing channel expression .

Physical and Chemical Properties Analysis

Physical Properties

Ivacaftor hydrate appears as a white to off-white crystalline solid. It exhibits good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water due to its hydrophobic components.

Chemical Properties

The compound has a melting point ranging from 150°C to 160°C, which can vary based on hydration levels. Its stability can be influenced by environmental factors such as temperature and humidity.

Relevant data indicate that ivacaftor's bioavailability is affected by food intake; thus, it is recommended to be taken with high-fat meals to enhance absorption .

Applications

Scientific Uses

Ivacaftor hydrate is primarily used in clinical settings for treating cystic fibrosis patients with specific mutations in the CFTR gene. It has been shown to improve respiratory function and quality of life significantly.

Additionally, ongoing research explores its potential use in combination therapies with other CFTR modulators like tezacaftor and elexacaftor, aiming to broaden its efficacy across different mutation profiles .

Properties

Product Name

Ivacaftor hydrate

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide;hydrate

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C24H28N2O3.H2O/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1H2

InChI Key

MYELKYHBCRDZNH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O

Synonyms

(Z)-N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carbimidic acid hydrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.